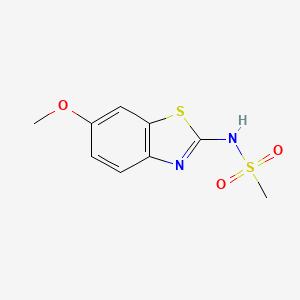

N-(6-甲氧基-1,3-苯并噻唑-2-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, including structures similar to N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide, involves selective mesylation techniques and reactions with carboxylic acids. For instance, the use of 1H-Benzotriazol-1-yl methanesulfonate has been shown to be effective in differentiating amino groups for selective mesylation, offering insights into the synthesis approach for related compounds (Kim et al., 1999). Additionally, Methanesulfonic acid/SiO2 has been found as an efficient combination for synthesizing aromatic and aliphatic benzothiazoles from carboxylic acids, which might be applicable in synthesizing the compound of interest (Sharghi & Asemani, 2009).

Molecular Structure Analysis

The molecular and supramolecular structures of related N-substituted methanesulfonamide derivatives have been studied, highlighting the impact of the sulfonamide group on the overall molecular conformation and hydrogen bonding patterns. Such studies provide a foundation for understanding the molecular structure of N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide (Jacobs et al., 2013).

Chemical Reactions and Properties

Reactions involving methanesulfonates, such as the synthesis of methoxydiorganotin methanesulfonates through the Arbuzov rearrangement, are crucial for understanding the chemical behavior of sulfonamide derivatives. These reactions provide insights into potential pathways for synthesizing and modifying N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide and its derivatives (Narula et al., 1999).

Physical Properties Analysis

The solubility of carbon dioxide in methanesulfonate-based ionic liquids, as investigated in studies, can provide indirect insights into the physical properties of sulfonamide derivatives. Such studies help understand the solubility and interaction of N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide with various gases and solvents (진유란 et al., 2012).

Chemical Properties Analysis

The reactivity of benzothiazole and methanesulfonamide derivatives, such as the formation and reaction of N-acyl and N-methanesulfonyl derivatives, provides a basis for understanding the chemical properties of N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide. Studies on the synthesis and reactions of these derivatives help elucidate the chemical behavior and potential reactivity of the compound (Hoshino et al., 2001).

科学研究应用

抗肿瘤活性

对相关甲磺酰胺化合物的研究表明,在动物肿瘤系统中具有显著的抗肿瘤活性。例如,甲磺酰胺衍生物已在临床试验中评估其抗肿瘤作用,突出了它们在癌症治疗中的潜力。观察到的毒性作用,如白细胞减少症和血小板减少症,表明需要仔细管理剂量。然而,患者中抗肿瘤活性的证据表明,这些化合物值得在 II 期研究中进一步研究其治疗潜力 (Von Hoff Dd 等,1978)。

药代动力学和药物疗效

已在难治性部分性癫痫患者中研究了与 N-(6-甲氧基-1,3-苯并噻唑-2-基)甲磺酰胺相似的化合物的药代动力学,如 CI-912。这些研究有助于了解药物的代谢方式及其在治疗特定疾病中的疗效。药代动力学特征表明不同的清除率,并提供了最佳剂量策略的见解,以在没有明显毒性的情况下实现治疗效果 (J. Wagner 等,1984)。

神经和认知效应

对相关化合物对认知和神经功能影响的研究提供了有价值的见解。例如,佐尼沙胺(l,2-苯并异恶唑-3-甲烷-磺酰胺;CI-912)已被评估其对难治性部分性癫痫患者认知功能的影响。这些研究强调了在治疗益处和潜在认知副作用之间取得平衡的必要性,为进一步研究优化神经系统疾病治疗策略奠定了基础 (S. Berent 等,1987)。

环境和职业暴露

包括与 N-(6-甲氧基-1,3-苯并噻唑-2-基)甲磺酰胺结构相似的化合物的苯并噻唑类已在各种环境中检测到,表明存在潜在的暴露风险。关于室内空气中苯并噻唑类化合物的研究强调了监测这些化合物以评估吸入暴露及其对人类健康的影响的重要性。此类研究强调了了解化学化合物在环境中的存在及其对健康潜在影响的必要性 (万延健等,2016)。

属性

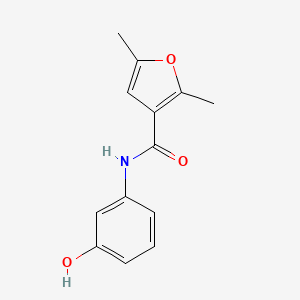

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-14-6-3-4-7-8(5-6)15-9(10-7)11-16(2,12)13/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDKSDYHSGJTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)